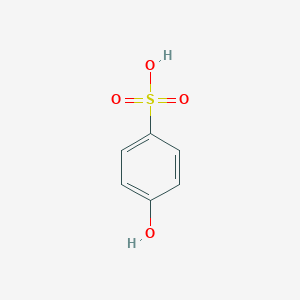

4-Hydroxybenzenesulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4,7H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPBITJSIHRMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046421 | |

| Record name | 4-Hydroxyphenylsulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Deliquescent solid; [Merck Index] Viscous brown liquid (65% wt. solution in water); [MSDSonline] | |

| Record name | Benzenesulfonic acid, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Phenolsulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

MISCIBLE WITH WATER, ALCOHOL | |

| Record name | 4-HYDROXYPHENYLSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.337 | |

| Record name | 4-HYDROXYPHENYLSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000033 [mmHg] | |

| Record name | p-Phenolsulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES | |

CAS No. |

98-67-9 | |

| Record name | 4-Hydroxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Phenolsulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenolsulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxybenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxyphenylsulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOLSULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L74LRO149A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-HYDROXYPHENYLSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

4-Hydroxybenzenesulfonic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxybenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as p-phenolsulfonic acid, is an aromatic organic compound with the chemical formula C₆H₆O₄S.[1] Structurally, it is a phenolsulfonic acid, featuring a hydroxyl (-OH) group and a sulfonic acid (-SO₃H) group attached to a benzene ring at the para (1,4) positions.[1][2] This bifunctional nature makes it a versatile intermediate in a wide range of chemical syntheses.[3] It is a crucial component in the production of dyes, pharmaceuticals, and specialized polymers.[4][5] Additionally, it finds applications as an additive in electroplating baths, a redox-mediator in catalytic processes, and a component in the manufacture of synthetic tanning agents.[2]

Core Chemical and Physical Properties

This compound typically appears as a white to light yellow crystalline solid or a yellowish oily liquid, often available commercially as a 65% aqueous solution.[2][6] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[4][7]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₄S | [8] |

| Molecular Weight | 174.17 g/mol | [8] |

| Density | 1.337 g/mL at 25 °C | [6][8] |

| Melting Point | 52 °C | [9][10] |

| Boiling Point | 275.14 °C (rough estimate) | [8][9] |

| pKa | 9.11 at 25 °C | [2][8][9] |

| Water Solubility | Soluble | [2][4][8] |

| Refractive Index (n20/D) | 1.489 | [6][8] |

| Vapor Pressure | 0.00000033 mmHg | [1] |

| LogP (Octanol/Water Partition Coefficient) | 0.41 at 25 °C | [9] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule.[3] The reported chemical shifts are indicative of the distinct carbon environments within the aromatic ring, influenced by the electron-withdrawing sulfonic acid group and the electron-donating hydroxyl group.

| Nucleus | Chemical Shift (δ, ppm) | Reference |

| ¹³C | 158.56 | [3] |

| ¹³C | 136.54 | [3] |

| ¹³C | 127.22 | [3] |

| ¹³C | 114.40 | [3] |

Note: Further spectral data, including ¹H NMR, IR, and Mass Spectrometry, are available in various chemical databases.[11][12]

Experimental Protocols

Synthesis of this compound via Direct Sulfonation of Phenol

The most common industrial method for synthesizing this compound is the direct electrophilic aromatic substitution of phenol using concentrated sulfuric acid.[3][13] The hydroxyl group directs the incoming sulfonic acid group primarily to the para position, especially under thermodynamic control at higher temperatures.[3]

Methodology:

-

Reactant Charging: In a suitable reaction vessel, 1.0 molar equivalent of phenol (25 kg) is combined with approximately 1.1 molar equivalents of 96% sulfuric acid (28 kg).[1][14]

-

Initial Heating: The mixture is heated to 50 °C. An additional small portion of sulfuric acid (1.25 kg) is then added.[1][14]

-

Main Reaction: The reaction temperature is increased to and maintained at 110 °C for a period of 5 to 6 hours.[1][14] During this phase, the kinetically favored ortho-isomer, 2-hydroxybenzenesulfonic acid, which forms at lower temperatures, undergoes thermal rearrangement to the more stable para-isomer.[3]

-

Water Removal: Throughout the heating period, reaction water is continuously distilled off, along with a small amount of unreacted phenol (approx. 5%), to drive the equilibrium towards the product side.[1][14]

-

Completion and Yield: The reaction typically proceeds to a high yield, often around 95%.[1][14] The crude product is often a mixture with the 2-hydroxybenzenesulfonic acid isomer and is used directly in some applications, such as in the manufacture of synthetic tanning agents.[2]

Caption: Workflow for the direct sulfonation of phenol.

Reactivity and Chemical Behavior

-

Acidity: The presence of the sulfonic acid group makes this compound a strong acid.[5][7] It readily reacts exothermically with bases, such as amines and inorganic hydroxides, to form salts.[7]

-

Stability: The compound is stable under normal conditions.[2][8] However, it is incompatible with strong oxidizing agents and strong bases.[8][15]

-

Reactivity Profile: As a bifunctional molecule, its reactivity is diverse. The sulfonic acid group can undergo reactions typical of sulfonic acids, while the hydroxyl group and the aromatic ring can participate in various other transformations, such as etherification.[1][2] For example, it reacts with 2-halogenomalonic esters to form ethers used in polyester manufacturing.[1][2]

-

Combustibility: The substance is combustible.[2][8] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO₂) and sulfur oxides.[15][16]

Caption: Key reactivity aspects of this compound.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling.

-

Primary Hazards: It is corrosive and causes severe skin burns and eye damage.[15][17]

-

Personal Protective Equipment (PPE): When handling, it is mandatory to wear appropriate protective gear, including chemical safety goggles or a face shield, protective gloves, and suitable clothing.[15] Work should be conducted in a well-ventilated area or under a chemical fume hood.[15]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[15][17]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention.[15]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[17]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[15][17]

-

-

Storage: Store in a dry, cool, and well-ventilated place in a corrosion-resistant container.[15][17] Keep containers tightly closed and store locked up.[15][17]

References

- 1. This compound | C6H6O4S | CID 4765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 98-67-9 [chemicalbook.com]

- 3. This compound | 98-67-9 | Benchchem [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CAS 98-67-9: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound 65wt. water 98-67-9 [sigmaaldrich.com]

- 7. Hydroxybenzenesulfonic acid | C6H8O4S | CID 15619088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [amoychem.com]

- 9. chembk.com [chembk.com]

- 10. 98-67-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. This compound(98-67-9) 13C NMR [m.chemicalbook.com]

- 12. 4-Sulfophenol | C6H5O4S- | CID 3010347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Page loading... [guidechem.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. echemi.com [echemi.com]

A Technical Guide to 4-Hydroxybenzenesulfonic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzenesulfonic acid, a significant aromatic sulfonic acid, plays a crucial role as a versatile intermediate and reagent in various chemical and industrial applications. This technical guide provides a comprehensive overview of its chemical identity, structural details, physicochemical properties, and established experimental protocols for its synthesis. Furthermore, this document elucidates key chemical reactions and visualizes the synthetic workflow, offering valuable insights for professionals in research and development.

Chemical Identity and Structure

This compound is an organic compound characterized by a benzene ring substituted with both a hydroxyl (-OH) group and a sulfonic acid (-SO₃H) group at the para (4) position.[1][2][3]

-

Synonyms: p-Phenolsulfonic acid, Sulfocarbolic acid, p-Hydroxybenzenesulfonic acid, Phenol-4-sulfonic acid[2]

The structure of this compound is depicted by the following SMILES notation and InChIKey:

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is typically a yellowish, oily liquid or a white to light yellow crystalline solid.[1][3] It is soluble in water and stable under normal conditions, though incompatible with strong oxidizing agents.[1][9]

| Property | Value |

| Melting Point | 52 °C[1] |

| Boiling Point | 275.14 °C (estimate)[1] |

| Density | 1.337 g/mL at 25 °C[1][7] |

| pKa | 9.11 at 25 °C[1] |

| Refractive Index | n20/D 1.489[1][7] |

| Vapor Pressure | 69.8 Pa at 20 °C[1] |

Experimental Protocols

Synthesis via Direct Sulfonation of Phenol

A primary method for synthesizing this compound is through the direct sulfonation of phenol, which is an electrophilic aromatic substitution reaction.[10]

Materials:

-

Phenol

-

96% Sulfuric acid

Procedure:

-

25 kg of phenol and 28 kg of 96% sulfuric acid are combined and heated to 50 °C.[1][11]

-

An additional 1.25 kg of sulfuric acid is then added to the mixture.[1][11]

-

The reaction mixture is subsequently heated to 110 °C for a duration of 5 to 6 hours.[1][11]

-

During this heating period, reaction water and approximately 5% of the unreacted phenol are removed by distillation.[1][2][11]

The hydroxyl group of phenol directs the incoming sulfonic acid group to both the ortho and para positions.[10] At lower temperatures, the ortho-isomer (2-hydroxybenzenesulfonic acid) is kinetically favored. However, at higher temperatures, the ortho-isomer can undergo thermal rearrangement to form the more stable para-isomer, this compound.[10]

Reaction with Excess Bromine Water

When this compound is treated with an excess of bromine water, it undergoes an electrophilic aromatic substitution reaction. The strong activating effect of the hydroxyl group directs the bromine atoms to the ortho positions relative to it. This results in the formation of 2,6-dibromo-4-hydroxybenzenesulfonic acid. Some sources suggest the formation of a tribrominated product, which would imply the displacement of the sulfonic acid group, a reaction that can occur under certain conditions. However, the more direct substitution product is the dibrominated compound.

Applications

This compound has a range of applications in different industrial sectors:

-

Dye and Tanning Agent Intermediate: It is used in the manufacturing of synthetic tanning agents and as an intermediate for dyes.[1]

-

Electroplating: A significant portion of its production is utilized as an additive in electroplating baths.[1]

-

Catalysis: It serves as a redox-mediator in the laccase-catalyzed degradation of the textile dye indigo and is also used as a polymerization catalyst.[1][5]

-

Chemical Synthesis: It is a precursor for producing other chemicals, such as plasticizers and emulsifiers, through reactions with ethylene oxide.[1] It is also used in the manufacture of polyesters with improved dye affinity.[1][2]

-

Mass Spectrometry: It has been explored as a matrix material in liquid secondary-ion mass spectrometry due to its good solvent properties and ability to inhibit the reduction of certain peptides.[1]

Conclusion

This compound is a compound of considerable industrial and research interest. Its synthesis is well-established, primarily through the sulfonation of phenol, and its physicochemical properties make it suitable for a variety of applications, from chemical synthesis to materials science. This guide provides foundational technical information intended to support researchers and professionals in their work with this versatile chemical.

References

- 1. This compound | 98-67-9 [chemicalbook.com]

- 2. This compound | C6H6O4S | CID 4765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 98-67-9: this compound | CymitQuimica [cymitquimica.com]

- 4. mzCloud – 4 Phenolsulfonic acid [mzcloud.org]

- 5. This compound, 65% | Fisher Scientific [fishersci.ca]

- 6. Benzenesulfonic acid, 4-hydroxy- [webbook.nist.gov]

- 7. 4-羟基苯磺酸 溶液 65 wt. % in H2O | Sigma-Aldrich [sigmaaldrich.com]

- 8. Benzenesulfonic acid, 4-hydroxy- (CAS 98-67-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound [amoychem.com]

- 10. This compound | 98-67-9 | Benchchem [benchchem.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Hydroxybenzenesulfonic Acid from Phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxybenzenesulfonic acid from phenol, a cornerstone reaction in organic chemistry with significant industrial applications. The document details the underlying principles of electrophilic aromatic substitution, reaction mechanisms, and the critical role of temperature in directing the regioselectivity of the sulfonation. Detailed experimental protocols for the synthesis of both the kinetically favored ortho-isomer and the thermodynamically stable para-isomer are presented. Furthermore, this guide includes a thorough discussion on purification techniques and analytical methods for the characterization of the final product. Quantitative data is summarized in structured tables for ease of comparison, and key processes are visualized through logical diagrams to facilitate understanding.

Introduction

This compound, also known as p-phenolsulfonic acid, is a versatile organic compound widely utilized as an intermediate in the synthesis of pharmaceuticals, dyes, and specialized polymers. The primary route for its synthesis is the direct sulfonation of phenol, a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, leading to the formation of two primary isomers: 2-hydroxybenzenesulfonic acid (ortho-isomer) and this compound (para-isomer). The distribution of these isomers is highly dependent on the reaction conditions, particularly temperature, showcasing a classic case of kinetic versus thermodynamic control.

Reaction Mechanism and Thermodynamic vs. Kinetic Control

The sulfonation of phenol proceeds via an electrophilic aromatic substitution mechanism. The electrophile is sulfur trioxide (SO₃), which can be generated in situ from concentrated sulfuric acid.

Reaction Mechanism Pathway

Caption: General mechanism of electrophilic aromatic sulfonation of phenol.

The regioselectivity of the reaction is dictated by a balance between kinetic and thermodynamic factors.

-

Kinetic Control (Low Temperature): At lower temperatures (e.g., room temperature), the reaction is under kinetic control, favoring the formation of the ortho-isomer, 2-hydroxybenzenesulfonic acid. The transition state leading to the ortho product is of lower energy, resulting in a faster reaction rate.

-

Thermodynamic Control (High Temperature): At higher temperatures (e.g., 100-110 °C), the sulfonation reaction becomes reversible.[1][2] This allows for the isomerization of the initially formed, less stable ortho-product to the more thermodynamically stable para-isomer, this compound.[1][2] The para-isomer is more stable due to reduced steric hindrance between the bulky sulfonic acid group and the hydroxyl group.

Temperature-Dependent Isomer Formation

Caption: Influence of temperature on the major product of phenol sulfonation.

Experimental Protocols

Synthesis of this compound (Thermodynamic Product)

This protocol is optimized for the synthesis of the para-isomer.

Materials:

-

Phenol

-

Concentrated Sulfuric Acid (96-98%)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Distillation apparatus (optional)

-

In a round-bottom flask, melt phenol (e.g., 25 kg).

-

With stirring, slowly add concentrated sulfuric acid (e.g., 28 kg) to the molten phenol. The initial reaction is exothermic.

-

After the initial addition, add an additional amount of sulfuric acid (e.g., 1.25 kg).

-

Heat the reaction mixture to 110 °C and maintain this temperature for 5-6 hours.

-

During the reaction, water formed, along with a small amount of unreacted phenol, may be removed by distillation.

-

After the reaction is complete, cool the mixture to room temperature. The crude this compound will solidify.

Work-up and Purification:

-

The crude product can be purified by recrystallization. A common solvent system is a mixture of ethanol and water.

-

Alternatively, the product can be purified by converting it to a salt (e.g., calcium or sodium salt), followed by fractional crystallization and subsequent acidification to regenerate the free sulfonic acid.

Synthesis of 2-Hydroxybenzenesulfonic Acid (Kinetic Product)

This protocol is designed to favor the formation of the ortho-isomer.

Materials:

-

Phenol

-

Concentrated Sulfuric Acid (96-98%)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, place molten phenol.

-

Cool the flask in an ice bath to maintain a low temperature (e.g., room temperature or slightly below).

-

Slowly and with vigorous stirring, add concentrated sulfuric acid.

-

Continue stirring at low temperature for several hours.

Work-up and Purification:

-

The resulting mixture will contain the ortho-isomer as the major product, along with some para-isomer.

-

Separation of the isomers can be achieved by fractional crystallization of their salts.

Data Presentation

| Parameter | Synthesis of this compound | Reference |

| Reactants | Phenol, Concentrated Sulfuric Acid | [2][3][4][5] |

| Molar Ratio (Phenol:H₂SO₄) | Approximately 1:1.05 - 1.1 | [2][3][4][5] |

| Temperature | 110 °C | [2][3][4][5] |

| Reaction Time | 5 - 6 hours | [2][3][4][5] |

| Yield | ~95% | [2][3][4][5] |

| Parameter | Synthesis of 2-Hydroxybenzenesulfonic Acid | Reference |

| Reactants | Phenol, Concentrated Sulfuric Acid | |

| Temperature | Room Temperature (~25 °C) | |

| Major Product | 2-Hydroxybenzenesulfonic Acid | |

| Minor Product | This compound |

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. For this compound, the aromatic protons typically appear as two doublets in the ¹H NMR spectrum, characteristic of a para-substituted benzene ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H stretch of the hydroxyl group, the S=O stretches of the sulfonic acid group, and the aromatic C-H and C=C stretches.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to aid in its structural identification.

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from phenol is a well-established and efficient process. The ability to control the regioselectivity by manipulating the reaction temperature makes it a valuable and illustrative example of kinetic and thermodynamic control in organic synthesis. The detailed protocols and characterization methods provided in this guide offer a solid foundation for researchers and professionals working in the fields of chemical synthesis and drug development. Careful control of reaction parameters and appropriate purification techniques are crucial for obtaining a high yield of the desired isomer with high purity.

References

An In-depth Technical Guide to 4-Hydroxybenzenesulfonic Acid (CAS 98-67-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxybenzenesulfonic acid (CAS 98-67-9), also known as p-phenolsulfonic acid. It covers its chemical and physical properties, detailed experimental protocols for its synthesis, key applications, and safety information. This document is intended to serve as a valuable resource for professionals in research, development, and manufacturing.

Chemical and Physical Properties

This compound is an aromatic sulfonic acid characterized by a benzene ring substituted with both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group at the para position.[1][2] This bifunctional nature imparts unique properties, making it a versatile intermediate in organic synthesis.[1] It is typically available as a white to light yellow crystalline solid or, more commonly, as an aqueous solution.[2][3]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 98-67-9 | [1][4] |

| Molecular Formula | C₆H₆O₄S | [4][5] |

| Molecular Weight | 174.17 g/mol | [4][5] |

| Appearance | White to light yellow crystalline solid; often supplied as a liquid solution.[2][6] | [2][6] |

| Density | 1.337 g/mL at 25 °C (for 65 wt. % solution in water) | [3][7] |

| Solubility | Miscible with water and alcohol. | [4] |

| pKa | 9.11 (at 25 °C) | [7] |

| Refractive Index (n20/D) | 1.489 (for 65 wt. % solution in water) | [3] |

| Stability | Stable under recommended storage conditions. Combustible. | [7][8] |

Spectroscopic and Analytical Data

The identification and quantification of this compound are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a common analytical method.[9][10] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for structural confirmation.[1][11]

Table 2: Spectroscopic Data for this compound

| Technique | Data Summary | Reference(s) |

| ¹³C NMR | Chemical shifts reported at 158.56 δ, 136.54 δ, 127.22 δ, and 114.40 δ, corresponding to the different carbon environments in the benzene ring. | [1] |

| Mass Spectrometry (EI) | Key fragments and mass-to-charge ratios are available in public databases like the NIST WebBook. | [12] |

| IR Spectroscopy | Characteristic absorption bands for O-H, S=O, and aromatic C-H stretching are used for identification. | [11] |

| UV-Vis Spectroscopy | Used to monitor reaction kinetics, with a characteristic absorption at 254 nm. | [1] |

| HPLC | Reverse-phase HPLC-UV is widely used for identification and quantification.[1] A typical limit of quantification (LOQ) is approximately 5-10 mg/L, depending on the method.[9][10] | [1][9][10] |

Synthesis of this compound

The primary industrial method for producing this compound is the direct sulfonation of phenol with concentrated sulfuric acid.[1][13] This electrophilic aromatic substitution reaction is highly dependent on temperature to control the isomeric distribution of the product.[13] At lower temperatures, the kinetically favored ortho-isomer (2-hydroxybenzenesulfonic acid) is the major product, while higher temperatures favor the formation of the thermodynamically more stable para-isomer.[13][14]

Caption: Temperature-dependent formation of hydroxybenzenesulfonic acid isomers.

Experimental Protocol: Synthesis of this compound (Para-Isomer)

This protocol is optimized for the synthesis of the para-isomer, which is thermodynamically favored at higher temperatures.

Materials:

-

Phenol (C₆H₅OH)

-

Concentrated Sulfuric Acid (96-98% H₂SO₄)

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Heating mantle

-

Distillation apparatus (condenser, receiving flask)

Procedure:

-

Charging the Reactor: In a three-neck flask equipped with a mechanical stirrer and thermometer, carefully charge 1.0 mole equivalent of phenol.[5][15]

-

Initial Sulfonation: Begin stirring and gently heat the phenol to 50 °C using a heating mantle.[4][5]

-

Acid Addition: Slowly add approximately 1.1 mole equivalents of concentrated sulfuric acid to the phenol.[5] An exothermic reaction will occur; control the addition rate to maintain the temperature.

-

Heating to Completion: After the initial addition, add a small additional amount of sulfuric acid (approx. 0.05 mole equivalents).[4][5] Increase the temperature of the reaction mixture to 100-110 °C and maintain for 5-6 hours.[4][5]

-

Water Removal: During this heating period, reaction water and a small amount of unreacted phenol (approx. 5%) will distill off.[5][16] This can be collected in a receiving flask via a distillation setup.

-

Work-up and Isolation: The resulting product is a mixture containing predominantly this compound. For many applications, it can be used directly. For purification, the reaction mixture can be diluted with water and neutralized with a base like calcium hydroxide.[15] The precipitated calcium sulfate is filtered off, and the resulting calcium 4-hydroxybenzenesulfonate salt can be isolated or converted back to the free acid using an acid source.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Industry

This compound is a key building block in various chemical processes. Its applications are diverse, ranging from catalysis to the synthesis of advanced materials.

-

Chemical Intermediate: It serves as a crucial intermediate in the manufacturing of pharmaceuticals, dyes, and other specialty chemicals.[4][17]

-

Polymerization and Resins: It is used as a polymerization catalyst and in the preparation of strong acid cation exchange resins through condensation with formaldehyde.[18][19] These resins are valued for their high ion-exchange capacity and thermal stability.[18]

-

Electroplating: It is a vital additive in acidic tin plating processes.[4][17][20]

-

Surfactants and Detergents: The sulfonic acid group provides surfactant properties, leading to its use in certain detergent formulations.

-

Drug Development: While not a therapeutic agent itself, its derivatives are explored in medicinal chemistry. For instance, it is used in the synthesis of novel sulfonated diamines for creating proton exchange membranes, which have applications in fuel cells.[17]

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][21] It is also harmful if swallowed and may cause respiratory irritation.[4]

Table 3: GHS Hazard Information

| Hazard Class | Category | Signal Word | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | 1B / 1C | Danger | H314: Causes severe skin burns and eye damage. | [3][4] |

| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage. | [4] |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed. | [4] |

| Specific target organ toxicity (single exposure) | 3 | Warning | H335: May cause respiratory irritation. | [4][21] |

| Corrosive to Metals | 1 | Warning | H290: May be corrosive to metals. | [4] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[21]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[22]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing.[22]

-

Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.

-

Storage: Store in a dry, cool, and well-ventilated place in a corrosion-resistant container. Keep away from strong bases and oxidizing agents.[3][21]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[21]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Call a physician immediately.[21]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[21]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[21]

This guide provides essential technical information on this compound. For detailed toxicological and ecological data, refer to the full Safety Data Sheet (SDS) from a certified supplier.[21][22]

References

- 1. This compound | 98-67-9 | Benchchem [benchchem.com]

- 2. CAS 98-67-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound 65wt. water 98-67-9 [sigmaaldrich.com]

- 4. This compound | C6H6O4S | CID 4765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Hydroxybenzenesulfonic acid | C6H8O4S | CID 15619088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound | 98-67-9 [chemicalbook.com]

- 9. This compound - analysis - Analytice [analytice.com]

- 10. Phenolsulfonic acid (Determined in this compound) - analysis - Analytice [analytice.com]

- 11. This compound(98-67-9) IR Spectrum [m.chemicalbook.com]

- 12. Benzenesulfonic acid, 4-hydroxy- [webbook.nist.gov]

- 13. benchchem.com [benchchem.com]

- 14. quora.com [quora.com]

- 15. prepchem.com [prepchem.com]

- 16. Page loading... [guidechem.com]

- 17. Page loading... [guidechem.com]

- 18. benchchem.com [benchchem.com]

- 19. nbinno.com [nbinno.com]

- 20. talentchemicals.com [talentchemicals.com]

- 21. fishersci.com [fishersci.com]

- 22. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Physical Properties of p-Phenolsulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Phenolsulfonic acid, also known as 4-hydroxybenzenesulfonic acid, is an important organic compound with the chemical formula C₆H₆O₄S. It is a monosubstituted derivative of phenol, featuring a sulfonic acid group at the para position. This compound and its derivatives are of significant interest in various fields, including pharmaceuticals, dyestuffs, and as additives in electroplating processes.[1][2] A thorough understanding of its physical properties is crucial for its application in synthesis, formulation, and quality control. This guide provides an in-depth overview of the core physical properties of p-phenolsulfonic acid, complete with experimental protocols and graphical representations of key concepts.

Core Physical and Chemical Properties

p-Phenolsulfonic acid is typically available as a 65% aqueous solution.[1] The pure compound presents as deliquescent needles or a white to light yellow/red crystalline solid.[1][3][4] It is a strong acid, a property conferred by the sulfonic acid group.

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of p-phenolsulfonic acid.

| Property | Value | Notes |

| Molecular Weight | 174.17 g/mol | [1][3] |

| Melting Point | 52 °C | [2][3][4] |

| Boiling Point | ~270-275 °C (decomposes) | [2][3][5] |

| Density | 1.337 g/mL at 25 °C | [3][4][6] |

| pKa | 9.11 at 25 °C | For the phenolic hydroxyl group.[3][4][6] |

| Solubility | Miscible with water and alcohol.[1] | Soluble in hot alcohol and glycerol.[4] |

| Vapor Pressure | 69.8 Pa at 20 °C | [3][4] |

| Refractive Index | n20/D 1.489 | [4][6] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physical properties. Below are protocols for key experimental procedures related to p-phenolsulfonic acid.

Synthesis of p-Phenolsulfonic Acid (Thermodynamic Control)

The sulfonation of phenol yields a mixture of ortho and para isomers. The formation of the p-isomer is thermodynamically favored and can be achieved by conducting the reaction at elevated temperatures.

Materials:

-

Phenol

-

Concentrated sulfuric acid (96-98%)

-

Heating mantle

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, place one mole equivalent of phenol.

-

Slowly add one mole equivalent of concentrated sulfuric acid to the phenol while stirring continuously. The addition is exothermic, and the temperature should be monitored.

-

Heat the reaction mixture to approximately 100-110 °C using a heating mantle.

-

Maintain this temperature and continue stirring for 5-6 hours to ensure the reaction goes to completion and favors the formation of the more stable para isomer.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into ice-cold water to precipitate the p-phenolsulfonic acid.

-

The crude product can be collected by filtration and purified by recrystallization from hot water.

Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample.

Materials and Equipment:

-

p-Phenolsulfonic acid sample

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes

-

Mortar and pestle

Procedure:

-

Ensure the p-phenolsulfonic acid sample is completely dry.

-

Grind a small amount of the sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (52 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

Determination of pKa (Phenolic Hydroxyl) by UV-Vis Spectrophotometry

The pKa of the phenolic hydroxyl group can be determined by measuring the absorbance of solutions at different pH values. The protonated (phenol) and deprotonated (phenolate) forms of the molecule exhibit different UV-Vis absorption spectra.

Materials and Equipment:

-

p-Phenolsulfonic acid

-

UV-Vis spectrophotometer

-

pH meter

-

Buffer solutions of varying pH (e.g., pH 7 to pH 11)

-

Volumetric flasks and cuvettes

-

Hydrochloric acid and sodium hydroxide solutions for pH adjustment

Procedure:

-

Prepare a stock solution of p-phenolsulfonic acid of known concentration in deionized water.

-

Prepare a series of solutions by diluting the stock solution in different buffer solutions to cover a pH range around the expected pKa (approximately 8 to 10).

-

Prepare two reference solutions: one in a strongly acidic solution (e.g., 0.1 M HCl, pH 1) to ensure the compound is fully protonated, and one in a strongly basic solution (e.g., 0.1 M NaOH, pH 13) to ensure it is fully deprotonated.

-

Measure the UV-Vis absorption spectrum for each solution, including the acidic and basic references.

-

Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.

-

Measure the absorbance of all buffered solutions at this selected wavelength.

-

The pKa can be determined by plotting absorbance versus pH and finding the pH at which the absorbance is halfway between the acidic and basic absorbance values. Alternatively, the Henderson-Hasselbalch equation can be used: pH = pKa + log([A⁻]/[HA]), where the ratio of the deprotonated to protonated forms can be calculated from the absorbance values.

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and identification of p-phenolsulfonic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum of p-phenolsulfonic acid would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (broad, ~3200-3600 cm⁻¹), the S=O stretches of the sulfonic acid group (~1350 and ~1175 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum in a suitable solvent (e.g., D₂O) would show characteristic signals for the aromatic protons. Due to the para-substitution, a pattern of two doublets would be expected in the aromatic region. For instance, characteristic doublets of para-phenolsulfonic acid have been reported at approximately 6.75 and 7.5 ppm.[7]

-

Mass Spectrometry: Mass spectral data can be used to confirm the molecular weight of the compound.[8]

Conclusion

This technical guide has provided a detailed overview of the key physical properties of p-phenolsulfonic acid, catering to the needs of researchers and professionals in the chemical and pharmaceutical sciences. The tabulated data offers a quick reference, while the experimental protocols provide a foundation for laboratory work. The graphical representations of the synthesis and a common analytical workflow aim to enhance the understanding of the practical aspects of working with this versatile compound. Accurate knowledge and application of these physical properties are essential for the successful utilization of p-phenolsulfonic acid in its various industrial and research applications.

References

An In-depth Technical Guide to the Solubility of 4-Hydroxybenzenesulfonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-hydroxybenzenesulfonic acid (also known as p-phenolsulfonic acid) in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on summarizing the available qualitative information and providing a detailed experimental protocol for determining solubility.

Data Presentation: Solubility Profile

Table 1: Qualitative Solubility of this compound in Various Solvent Classes

| Solvent Class | Representative Solvents | Reported Solubility | Citation(s) |

| Polar Protic | Water | Miscible, Soluble | [1][2][3] |

| Alcohols (e.g., Ethanol, Methanol) | Miscible, Soluble | [1][4][5][6][7] | |

| General Organic | General Organic Solvents | Limited Solubility | [8][9] |

Note: "Miscible" implies solubility in all proportions, representing the highest degree of solubility. "Soluble" indicates a significant amount of solute dissolves, though not necessarily in all proportions. "Limited solubility" suggests that the compound is only slightly soluble in these solvents.[8][9]

Experimental Protocols: Determination of a Solid in an Organic Solvent

This section outlines a standard laboratory protocol for the quantitative determination of the solubility of a solid compound, such as this compound, in an organic solvent. The isothermal shake-flask method is a widely accepted technique for this purpose.

2.1 Principle

A supersaturated solution of the solute (this compound) in the chosen organic solvent is prepared and agitated at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis).

2.2 Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC system)

2.3 Detailed Methodology

-

Preparation of the Sample:

-

Add an excess amount of this compound to a series of glass vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration remains constant.

-

-

Sample Separation and Dilution:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtrate to a known volume with the same solvent to bring the concentration within the calibrated range of the analytical instrument.

-

-

Concentration Analysis:

-

Analyze the concentration of this compound in the diluted filtrate using a pre-calibrated analytical method.

-

Gravimetric Analysis: A known volume of the filtered, saturated solution can be evaporated to dryness, and the mass of the remaining solid solute measured.

-

Spectroscopic/Chromatographic Analysis: Prepare a series of standard solutions of known concentrations and generate a calibration curve. Use this curve to determine the concentration of the experimental sample.

-

-

-

Calculation of Solubility:

-

Calculate the solubility from the measured concentration, taking into account any dilution factors.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the isothermal shake-flask solubility determination method.

References

- 1. This compound | C6H6O4S | CID 4765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 98-67-9 [chemicalbook.com]

- 3. This compound, 65% | Fisher Scientific [fishersci.ca]

- 4. CAS 98-67-9: this compound | CymitQuimica [cymitquimica.com]

- 5. PHENOLSULFONIC ACID | 1333-39-7 [chemicalbook.com]

- 6. Buy O-Phenolsulfonic acid | 1333-39-7 [smolecule.com]

- 7. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound | 98-67-9 | Benchchem [benchchem.com]

Spectral Analysis of 4-Hydroxybenzenesulfonic Acid: A Technical Guide

Introduction

4-Hydroxybenzenesulfonic acid (HBSA), also known as p-phenolsulfonic acid, is an organic compound with the formula C₆H₆O₄S. It is a bifunctional molecule featuring both a hydroxyl and a sulfonic acid group attached to a benzene ring at the para position. This structure imparts acidic and phenolic properties, making it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and specialty polymers. A thorough understanding of its spectral characteristics is crucial for its identification, quality control, and application in various research and development settings. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for obtaining this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits distinct signals for the aromatic and hydroxyl protons. The electron-withdrawing sulfonic acid group and the electron-donating hydroxyl group create a characteristic splitting pattern for the aromatic protons. One analysis identified the proton ortho to the hydroxyl group at a higher field (6.662 ppm) and the proton ortho to the sulfonate group at a lower field (7.399 ppm), reflecting the different electronic effects of these functional groups.[1] The hydroxyl proton signal is typically observed as a singlet at a lower field.[1]

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| 6.662 | Doublet | 2 x Ar-H (ortho to -OH) |

| 7.399 | Doublet | 2 x Ar-H (ortho to -SO₃H) |

| 9.84 | Singlet | 1 x -OH |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

| Chemical Shift (δ) [ppm] | Assignment |

| 158.56 | C-OH |

| 136.54 | C-SO₃H |

| 127.22 | 2 x Ar-C (ortho to -SO₃H) |

| 114.40 | 2 x Ar-C (ortho to -OH) |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1250-1150 | Strong | S=O stretch (sulfonic acid) |

| 1050-1000 | Strong | S-O stretch (sulfonic acid) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

| m/z | Relative Intensity | Assignment |

| 174 | High | [M]⁺ (Molecular ion) |

| 109 | High | [M - SO₃H]⁺ |

| 65 | Medium | [C₅H₅]⁺ |

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectral data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the tube in the NMR spectrometer.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or ethanol).

-

Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate, leaving a thin film of the sample on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire the background spectrum.

-

Acquire the sample spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Isomers of Hydroxybenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ortho, meta, and para isomers of hydroxybenzenesulfonic acid, also known as phenolsulfonic acid. It covers their core physicochemical properties, detailed experimental protocols for synthesis and analysis, and their roles as versatile chemical intermediates.

Introduction to Hydroxybenzenesulfonic Acid Isomers

Hydroxybenzenesulfonic acid (C₆H₆O₄S) is an aromatic organic compound that plays a significant role as an intermediate in the synthesis of pharmaceuticals, dyes, and specialty polymers.[1] The relative positions of the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups on the benzene ring give rise to three distinct structural isomers:

-

2-hydroxybenzenesulfonic acid (ortho-isomer)

-

3-hydroxybenzenesulfonic acid (meta-isomer)

-

4-hydroxybenzenesulfonic acid (para-isomer)

The positioning of these functional groups significantly influences the chemical and physical properties of each isomer, dictating their synthesis, stability, and applications.[1] Commercial phenolsulfonic acid is often supplied as a mixture of the ortho and para isomers.[2][3]

Physicochemical Properties

The properties of the hydroxybenzenesulfonic acid isomers are summarized in the tables below for clear comparison. Data for the meta-isomer is less common in literature as it is not the primary product of direct phenol sulfonation.

Table 1: General and Physical Properties of Hydroxybenzenesulfonic Acid Isomers

| Property | 2-Hydroxybenzenesulfonic Acid (ortho) | 3-Hydroxybenzenesulfonic Acid (meta) | This compound (para) |

| Synonyms | o-Phenolsulfonic acid | m-Phenolsulfonic acid | p-Phenolsulfonic acid, Sulfocarbolic acid[4] |

| CAS Number | 609-46-1 | 585-38-6[5] | 98-67-9[6] |

| Molecular Formula | C₆H₆O₄S | C₆H₆O₄S[5] | C₆H₆O₄S[6] |

| Molecular Weight | 174.18 g/mol | 174.18 g/mol [5] | 174.17 g/mol [4] |

| Appearance | Yellowish liquid (often in mixture)[3] | Not widely reported | White to light yellow crystalline solid[6] |

| Melting Point | 145 °C (decomposes) | N/A | 52 °C (decomposes)[4] |

| Boiling Point | ~275 °C (estimate) | N/A | ~275 °C (estimate)[4] |

| Solubility | Miscible with water and alcohol | Soluble in water | Soluble in water and alcohol[1][4] |

| Density | ~1.38 g/cm³ (estimate) | ~1.57 g/cm³[5] | ~1.34 g/mL at 25 °C[4] |

Table 2: Chemical and Spectroscopic Properties of Hydroxybenzenesulfonic Acid Isomers

| Property | 2-Hydroxybenzenesulfonic Acid (ortho) | 3-Hydroxybenzenesulfonic Acid (meta) | This compound (para) |

| IUPAC Name | 2-hydroxybenzenesulfonic acid | 3-hydroxybenzenesulfonic acid[5] | This compound |

| pKa | -0.60 (Predicted) | Not widely reported | 9.11 (at 25 °C)[4] |

| LogP | 1.72 (Predicted) | 1.72 (Predicted)[5] | 0.41 (at 25 °C)[4] |

| Canonical SMILES | C1=CC=C(C(=C1)O)S(=O)(=O)O | C1=CC(=CC(=C1)S(=O)(=O)O)O[7] | C1=CC(=CC=C1O)S(=O)(=O)O |

| InChI Key | IULJSGIJJZZUMF-UHFFFAOYSA-N | ZCLXQTGLKVQKFD-UHFFFAOYSA-N[7] | FEPBITJSIHRMRT-UHFFFAOYSA-N[6] |

Synthesis of Isomers: Experimental Protocols

The primary method for industrial synthesis is the direct sulfonation of phenol, which yields a mixture of ortho and para isomers. The formation of the meta isomer requires a different synthetic strategy.

Synthesis of ortho- and para-Hydroxybenzenesulfonic Acid via Sulfonation of Phenol

The sulfonation of phenol is a classic example of a reaction under kinetic versus thermodynamic control.[8] The ratio of ortho to para isomers is highly dependent on the reaction temperature.[8]

-

Kinetic Control (Low Temperature): At lower temperatures (e.g., 25°C), the reaction is under kinetic control, and the faster-forming ortho-isomer is the major product.[8][9]

-

Thermodynamic Control (High Temperature): At higher temperatures (e.g., 100°C), the sulfonation becomes reversible. This allows the initially formed ortho-isomer to revert to phenol and then reform as the more thermodynamically stable para-isomer, which becomes the major product.[7][8][9]

References

- 1. This compound | 98-67-9 [chemicalbook.com]

- 2. US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google Patents [patents.google.com]

- 3. 3-Hydroxybenzenesulfonate | C6H5O4S- | CID 3010346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Separation of 3,5-Dibromo-4-hydroxybenzenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Benzenesulfonic acid,3-hydroxy- | CAS#:585-38-6 | Chemsrc [chemsrc.com]

- 6. 3-Amino-4-hydroxybenzenesulfonic acid technical, = 95 T 98-37-3 [sigmaaldrich.com]

- 7. 3-Amino-4-hydroxybenzenesulfonic acid | C6H7NO4S | CID 7385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]

- 9. warwick.ac.uk [warwick.ac.uk]

An In-depth Technical Guide to the Thermodynamic Stability of 4-Hydroxybenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of 4-Hydroxybenzenesulfonic acid (also known as p-phenolsulfonic acid). The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of the compound's stability profile for applications in synthesis, formulation, and material science.

Introduction

This compound is an aromatic sulfonic acid that plays a significant role as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and polymers. Its thermodynamic stability is a critical parameter influencing its synthesis, storage, and application. This guide summarizes key thermodynamic data, outlines experimental protocols for its determination, and visualizes important concepts related to its stability.

Of the three isomers of hydroxybenzenesulfonic acid, the para-isomer (this compound) is generally the most thermodynamically stable. The ortho-isomer, which is kinetically favored at lower temperatures during the sulfonation of phenol, can be thermally rearranged to the more stable para-isomer upon heating.

Thermodynamic Data

The following tables summarize the key thermodynamic properties of this compound. It is important to note that the quantitative data presented are primarily based on computational models (Joback and Crippen methods) and should be considered as estimated values.

Table 1: Calculated Thermodynamic Properties

| Property | Value | Unit | Method |

| Standard Gibbs Free Energy of Formation (g_f) | -647.93 | kJ/mol | Joback Method |

| Standard Enthalpy of Formation (h_f) | -713.53 | kJ/mol | Joback Method |

| Enthalpy of Fusion (h_fus) | 26.59 | kJ/mol | Joback Method |

| Enthalpy of Vaporization (h_vap) | 79.55 | kJ/mol | Joback Method |

| Melting Point (T_fus) | 394.90 | K (121.75 °C) | Joback Method |

| Boiling Point (T_boil) | 583.94 | K (310.79 °C) | Joback Method |

| Critical Temperature (T_c) | 792.32 | K | Joback Method |

| Critical Pressure (P_c) | 8783.57 | kPa | Joback Method |

| Critical Volume (V_c) | 0.374 | m³/kmol | Joback Method |

| McGowan's Characteristic Volume (McVol) | 111.470 | ml/mol | McGowan Method |

| Octanol/Water Partition Coefficient (logP) | 0.639 | - | Crippen Method |

| Water Solubility (log10ws) | -0.61 | - | Crippen Method |

Table 2: Physical and Stability Properties from Experimental Observations

| Property | Value | Source |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 52 °C (often cited for a hydrated form) | |

| Stability | Stable under normal conditions.[2] Combustible. | [2] |

| Incompatibilities | Strong bases, Oxidizing agent.[2] | [2] |

| Thermal Decomposition | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[3] Aromatic sulfonic acids generally decompose in the range of 200-300 °C. | [3] |

| Decomposition Temperature | The decomposition temperature for ionic liquids based on the closely related p-toluenesulfonic acid has been observed to be in the range of 213 °C to 286 °C.[4] | [4] |

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Apparatus: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 1).

Experimental Procedure:

-

Sample Preparation: A sample of 5-10 mg of this compound is accurately weighed into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.

-

The initial temperature is set to ambient (e.g., 25 °C).

-

-

Thermal Program:

-

The sample is heated from the initial temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the mass of any residual material.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to assess the purity of this compound by measuring the heat flow into or out of a sample as a function of temperature.

Apparatus: A differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3).

Experimental Procedure:

-

Sample Preparation: A small sample (2-5 mg) of this compound is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed to prevent any loss of volatile components.

-

Reference: An empty, hermetically sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

The sample is first cooled to a low temperature (e.g., 0 °C) to ensure a stable baseline.

-

The sample is then heated at a constant rate (e.g., 5-10 °C/min) to a temperature well above its melting point (e.g., 150 °C).

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to determine:

-

Melting Point (T_m): The onset temperature of the endothermic melting peak.

-

Enthalpy of Fusion (ΔH_fus): The area under the melting peak.

-

Purity: The purity of the sample can be estimated based on the shape of the melting peak using the van't Hoff equation.[5]

-

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

References

An In-depth Technical Guide to the Reaction Mechanism of Phenol Sulfonation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism governing the sulfonation of phenol. Phenol sulfonation is a cornerstone reaction in organic synthesis, pivotal for the introduction of the sulfonic acid moiety (-SO₃H) onto the aromatic ring. The regioselectivity of this reaction is highly sensitive to reaction conditions, a factor of critical importance in the synthesis of pharmaceutical intermediates and other fine chemicals. This document details the underlying mechanistic principles, presents relevant quantitative data, provides detailed experimental protocols, and visualizes key pathways to offer a thorough understanding for professionals in the field.

Core Reaction Mechanism: Electrophilic Aromatic Substitution

The sulfonation of phenol is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The hydroxyl (-OH) group of phenol is a powerful activating group, meaning it increases the nucleophilicity of the benzene ring and directs incoming electrophiles to the ortho and para positions.[1][2][3] The reaction is also notably reversible, a characteristic that is central to controlling the product outcome.[1][4]

The mechanism proceeds through several key steps:

-

Generation of the Electrophile : The true electrophile in this reaction is sulfur trioxide (SO₃). When using concentrated sulfuric acid (H₂SO₄) as the sulfonating agent, SO₃ is generated through an acid-base equilibrium between two molecules of sulfuric acid.[1] Using fuming sulfuric acid (oleum, H₂SO₄·SO₃) provides a higher concentration of the SO₃ electrophile, which can accelerate the reaction.[4]

-

Electrophilic Attack : The electron-rich π system of the phenol ring attacks the sulfur trioxide molecule. This attack can occur at the ortho or para position relative to the hydroxyl group.[1] This step is the slowest and therefore the rate-determining step of the reaction.[1]

-

Formation of the Arenium Ion (Sigma Complex) : The attack on the electrophile disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate influences the reaction pathway.

-

Deprotonation : A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final phenolsulfonic acid product.

Caption: Overall mechanism of phenol sulfonation.

Kinetic vs. Thermodynamic Control

A defining feature of phenol sulfonation is the temperature-dependent regioselectivity, which serves as a classic illustration of kinetic versus thermodynamic control.[4][5][6] By manipulating the reaction temperature, one can selectively favor the formation of either the ortho or para isomer.

-

Kinetic Control (Low Temperature) : At lower temperatures (e.g., 25-40°C), the reaction is under kinetic control, and the major product is o-phenolsulfonic acid.[6][7] This isomer is formed faster because the activation energy for the ortho attack is lower.[6] The transition state leading to the ortho arenium ion is believed to be stabilized by the adjacent hydroxyl group, accelerating its formation.[4][8]

-

Thermodynamic Control (High Temperature) : At higher temperatures (e.g., 100-110°C), the reaction is under thermodynamic control.[6] The favored product is the more stable p-phenolsulfonic acid.[7][9] At elevated temperatures, the sulfonation reaction becomes significantly reversible.[8] This allows the initially formed, less stable ortho product to revert back to phenol. Over time, the reaction equilibrium shifts to favor the formation of the most thermodynamically stable isomer, the para product, which experiences less steric hindrance between the two bulky functional groups.[9]

Caption: Product distribution based on reaction control.

Quantitative Data

The optimization of phenol sulfonation relies on understanding the reaction kinetics and the influence of various parameters on product yield.

Table 1: Kinetic Parameters for Phenol Sulfonation